molecular formula C11H18N2S B2590190 1-cyclohexyl-4,5-dimethyl-1H-imidazole-2-thiol CAS No. 215675-51-7

1-cyclohexyl-4,5-dimethyl-1H-imidazole-2-thiol

Cat. No.: B2590190
CAS No.: 215675-51-7
M. Wt: 210.34
InChI Key: JKXZUQDKXIQSPK-UHFFFAOYSA-N
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Description

1-cyclohexyl-4,5-dimethyl-1H-imidazole-2-thiol is a heterocyclic compound with the molecular formula C11H18N2S and a molecular weight of 210.34 g/mol . This compound is characterized by the presence of an imidazole ring substituted with cyclohexyl, dimethyl, and thiol groups.

Biochemical Analysis

Biochemical Properties

1-cyclohexyl-4,5-dimethyl-1H-imidazole-2-thiol plays a significant role in biochemical reactions due to its unique structure. It interacts with various enzymes, proteins, and other biomolecules. The thiol group in the compound can form covalent bonds with cysteine residues in proteins, leading to enzyme inhibition or activation . This interaction is crucial in studying the modulation of enzyme activity and understanding the biochemical pathways involved.

Cellular Effects

This compound affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . The compound can alter the activity of key signaling molecules, leading to changes in cellular responses. Additionally, it can affect the expression of specific genes, thereby influencing cellular behavior and function.

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. The compound can bind to enzymes and proteins, leading to changes in their activity . It can inhibit or activate enzymes by forming covalent bonds with their active sites. This interaction can result in alterations in gene expression and subsequent changes in cellular function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. It is stable when stored at room temperature but should be kept under nitrogen to prevent degradation . Long-term studies have shown that the compound can have lasting effects on cellular function, with changes observed in both in vitro and in vivo studies.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound can modulate enzyme activity and cellular function without causing significant toxicity . At higher doses, it may exhibit toxic or adverse effects, including alterations in metabolic pathways and cellular damage. Threshold effects have been observed, indicating the importance of dosage optimization in research studies.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels . The compound can modulate the activity of key enzymes in metabolic pathways, leading to changes in the production and utilization of metabolites. This interaction is crucial in understanding the compound’s role in cellular metabolism.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are essential for its activity. The compound can interact with transporters and binding proteins, affecting its localization and accumulation . These interactions determine the compound’s availability and effectiveness in different cellular compartments and tissues.

Subcellular Localization

This compound exhibits specific subcellular localization, which influences its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization is crucial for its interaction with specific biomolecules and its role in cellular processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-cyclohexyl-4,5-dimethyl-1H-imidazole-2-thiol typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the cyclization of amines with nitriles, followed by elimination and aromatization steps . The reaction conditions often include the use of catalysts such as nickel and mild reaction temperatures to ensure the formation of the desired imidazole ring .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and purity .

Chemical Reactions Analysis

Types of Reactions

1-cyclohexyl-4,5-dimethyl-1H-imidazole-2-thiol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-cyclohexyl-4,5-dimethyl-1H-imidazole-2-thiol is unique due to the presence of both cyclohexyl and thiol groups, which confer distinct chemical and biological properties. The combination of these functional groups enhances its potential as a versatile compound in various research and industrial applications .

Properties

IUPAC Name

3-cyclohexyl-4,5-dimethyl-1H-imidazole-2-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N2S/c1-8-9(2)13(11(14)12-8)10-6-4-3-5-7-10/h10H,3-7H2,1-2H3,(H,12,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKXZUQDKXIQSPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N(C(=S)N1)C2CCCCC2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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